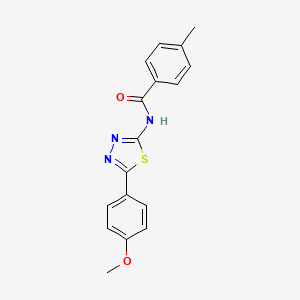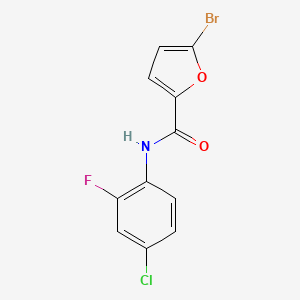
2-(3,4-dimethylphenoxy)-N-(pyridin-4-ylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-dimethylphenoxy)-N-(pyridin-4-ylmethyl)acetamide is a chemical compound with the molecular formula C14H16N2O. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a dimethylphenoxy group and a pyridinylmethyl group attached to an acetamide backbone.
Méthodes De Préparation
The synthesis of 2-(3,4-dimethylphenoxy)-N-(pyridin-4-ylmethyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dimethylphenol and 4-pyridinemethanol.
Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or ethanol, along with catalysts such as triethylamine or pyridine.
Synthetic Route: The synthetic route involves the formation of an intermediate by reacting 3,4-dimethylphenol with an acylating agent like acetyl chloride. This intermediate is then reacted with 4-pyridinemethanol to form the final product.
Industrial Production: Industrial production methods may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
2-(3,4-dimethylphenoxy)-N-(pyridin-4-ylmethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of substituted products.
Common Reagents and Conditions: Common reagents used in these reactions include acids, bases, and various organic solvents. Reaction conditions may vary depending on the desired product and reaction type.
Applications De Recherche Scientifique
2-(3,4-dimethylphenoxy)-N-(pyridin-4-ylmethyl)acetamide has a wide range of scientific research applications:
Chemistry: In chemistry, it is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: In biological research, the compound is used to study its effects on cellular processes and its potential as a therapeutic agent.
Medicine: In medicine, it is investigated for its potential pharmacological properties, including its ability to interact with specific molecular targets.
Industry: In the industrial sector, the compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(3,4-dimethylphenoxy)-N-(pyridin-4-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The pathways involved may include signal transduction pathways, metabolic pathways, or other cellular processes. The exact mechanism of action may vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
2-(3,4-dimethylphenoxy)-N-(pyridin-4-ylmethyl)acetamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Similar compounds include 2-(3,4-dimethylphenoxy)pyridin-4-ylmethanamine and other derivatives with variations in the substituents on the phenoxy or pyridinyl groups.
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-(pyridin-4-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-12-3-4-15(9-13(12)2)20-11-16(19)18-10-14-5-7-17-8-6-14/h3-9H,10-11H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDSQTSRWPCHUPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NCC2=CC=NC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-cyclohexyl-3-{[(furan-2-ylmethyl)carbamothioyl]amino}thiourea](/img/structure/B5785835.png)
![methyl 1-(2-furylmethyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B5785853.png)

![1-Cyclopentyl-4-[(3-fluorophenyl)methyl]piperazine](/img/structure/B5785875.png)

![5-[2-(4-fluorophenyl)-2-oxoethoxy]-3,4,7-trimethyl-2H-chromen-2-one](/img/structure/B5785891.png)
![3-[(3,4-dimethylphenyl)amino]-2-cyclohexen-1-one](/img/structure/B5785898.png)
![2-[(3-chloro-4-fluoroanilino)methyl]-6-ethoxyphenol](/img/structure/B5785901.png)


![N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B5785915.png)



